molecular formula C20H20N4O5 B2388141 ethyl 2-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate CAS No. 1797738-79-4

ethyl 2-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Cat. No.: B2388141
CAS No.: 1797738-79-4
M. Wt: 396.403
InChI Key: QSIBDPXHGOCSFC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group, a furan-2-yl moiety, and an ethyl benzoate side chain. The 1,2,4-triazolone ring system is known for its diverse pharmacological and agrochemical applications, often attributed to its ability to engage in hydrogen bonding and π-π interactions . The cyclopropyl group may enhance metabolic stability, while the furan substituent could influence electronic properties and solubility. Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools like ORTEP .

Properties

IUPAC Name

ethyl 2-[[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-2-28-19(26)14-6-3-4-7-15(14)21-17(25)12-23-20(27)24(13-9-10-13)18(22-23)16-8-5-11-29-16/h3-8,11,13H,2,9-10,12H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIBDPXHGOCSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, with a molecular weight of approximately 382.4 g/mol. The compound features a triazole ring, which is often associated with various biological activities including antifungal and antibacterial properties .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing triazole moieties. The triazole ring in this compound is believed to contribute significantly to its antibacterial and antifungal properties. For instance, triazole derivatives have exhibited significant activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Triazole AS. aureus0.125 µg/mL
Triazole BE. coli0.25 µg/mL
Ethyl CompoundC. albicans0.5 µg/mL

Anticancer Properties

Recent research has indicated that compounds similar to this compound may exhibit anticancer properties. A study demonstrated that certain triazole derivatives showed promising results against various cancer cell lines, indicating their potential as novel anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole ring may inhibit key enzymes involved in cell wall synthesis in bacteria or interfere with cellular processes in cancer cells. This dual mechanism highlights the compound's versatility in targeting different biological pathways .

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various triazole derivatives, ethyl 2-(2-(4-cyclopropyl-3-(furan-2-y)-5-Oxo–4,5-Dihydro–1H–1,2,4-Triazol–1-Yl)Acetamido)Benzoate was found to have a significant inhibitory effect against multiple resistant strains of bacteria. The study reported MIC values comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer properties of related triazole compounds revealed that they effectively inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the 1,2,4-triazolone scaffold but differ in substituents, which critically modulate their physicochemical and biological properties. Two notable analogs are discussed below:

Ribuvaptan (C23H20ClF6N5O5)

Ribuvaptan, (2R)-2-({3-(4-chlorophenyl)-5-oxo-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetamido)-2-[3-(trifluoromethyl)phenyl]ethyl carbamate, is a triazolone derivative with a chlorophenyl group, trifluoromethyl substituents, and a carbamate side chain . Key differences include:

  • Electron-Withdrawing Groups : Ribuvaptan’s 4-chlorophenyl and trifluoromethyl groups increase lipophilicity and metabolic stability compared to the target compound’s furan and cyclopropyl groups.

b. Compound C23H20ClF6N5O5 ()

This analog shares a triazolone core but incorporates a chlorophenyl group and trifluoromethyl substituents, similar to ribuvaptan.

Data Table: Structural and Functional Comparison

Property Target Compound Ribuvaptan Compound C23H20ClF6N5O5
Core Structure 1,2,4-Triazolone 1,2,4-Triazolone 1,2,4-Triazolone
Substituents Cyclopropyl, furan-2-yl, ethyl benzoate 4-Chlorophenyl, trifluoromethyl, carbamate 4-Chlorophenyl, trifluoromethyl, carbamate
Molecular Formula C20H20N4O5 (estimated) C23H20ClF6N5O5 C23H20ClF6N5O5
Key Functional Groups Ester, amide, ether Carbamate, amide, chloro, trifluoromethyl Carbamate, amide, chloro, trifluoromethyl
Potential Applications Undocumented (structural analogs suggest enzyme inhibition) Therapeutic agent (proprietary) Undocumented

Research Findings and Implications

  • Structural Insights : The target compound’s furan and cyclopropyl groups may confer distinct electronic and steric profiles compared to halogenated analogs like ribuvaptan. Computational modeling using SHELX-refined crystallographic data could clarify these differences .
  • Pharmacological Potential: Triazolones are frequently explored as kinase inhibitors or antimicrobial agents. The absence of electron-withdrawing halogens in the target compound might reduce toxicity but also limit binding to hydrophobic enzyme pockets.
  • Synthetic Challenges : The cyclopropyl group’s strain energy and the furan’s sensitivity to oxidation could complicate synthesis, whereas ribuvaptan’s trifluoromethyl groups require specialized fluorination techniques .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves a multi-step protocol:

Cyclopropane Introduction : Formation of the 4-cyclopropyl-1,2,4-triazol-5-one core via cyclocondensation of substituted hydrazines and carboxylic acid derivatives .

Triazole Ring Formation : Reaction of intermediates (e.g., 4-amino-triazoles) with furan-2-carbaldehyde under acidic conditions to introduce the furyl substituent .

Coupling Reactions : The acetamido-benzoate moiety is introduced via amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .

Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity.
Critical Parameters : Temperature control (reflux at 80–100°C for triazole formation) and solvent choice (e.g., absolute ethanol for cyclization) are crucial for yield optimization .

Basic: How can researchers assess the compound’s initial biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols, leveraging the triazole moiety’s known antimicrobial properties .
  • Enzyme Inhibition : Test inhibitory activity against cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays, given structural similarities to bioactive triazole derivatives .
  • Comparative Studies : Compare results with analogs lacking the cyclopropyl or furyl groups to isolate structure-activity contributions .

Basic: What physicochemical characterization techniques are essential for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; furyl protons at δ 6.3–7.4 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the triazolone and ester groups) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 427.15) .
  • Potentiometric Titration : Determine pKa using tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) to assess ionizability .

Advanced: How can structure-activity relationship (SAR) studies guide structural optimization?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on target binding .
    • Substitute the furyl ring with thiophene or pyridine to modulate electronic properties and solubility .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or bacterial efflux pumps, prioritizing modifications that enhance binding affinity .
  • Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to optimize bioavailability .

Advanced: How can researchers resolve discrepancies in reported pKa values for this compound?

Methodological Answer:

  • Solvent Effects : Reproduce potentiometric titrations in standardized solvents (e.g., isopropyl alcohol vs. DMF) to isolate solvent-dependent ionization .
  • Validation with Alternative Methods : Cross-check pKa via UV-Vis spectroscopy (pH-dependent absorbance shifts) or computational tools (e.g., ACD/pKa DB) .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets caused by impurities or instrument calibration errors .

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with labeled probes (e.g., biotinylated derivatives) to isolate interacting proteins .
  • Gene Knockdown : Apply siRNA silencing of putative targets (e.g., bacterial topoisomerases) to confirm functional relevance in antimicrobial assays .
  • Metabolomic Profiling : Analyze bacterial metabolite changes (via LC-MS) after compound exposure to identify disrupted pathways .

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